Allyl 3-oxoazetidine-1-carboxylate
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Overview
Description
Allyl 3-oxoazetidine-1-carboxylate: is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl 3-oxoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with allyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Allyl 3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, allyl 3-oxoazetidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of allyl 3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Boc-3-azetidinone: A similar compound with a tert-butyl group instead of an allyl group.
3-Hydroxyazetidine hydrochloride: Contains a hydroxyl group instead of an oxo group.
2-Azetidinone: A simpler azetidine derivative without the carboxylate group.
Uniqueness: Allyl 3-oxoazetidine-1-carboxylate is unique due to its combination of an allyl group and an oxo group on the azetidine ring. This unique structure imparts specific reactivity and biological activity, distinguishing it from other azetidine derivatives .
Properties
IUPAC Name |
prop-2-enyl 3-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2H,1,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYUHVSRNHGILV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743642 |
Source
|
Record name | Prop-2-en-1-yl 3-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-54-3 |
Source
|
Record name | Prop-2-en-1-yl 3-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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